Target Engagement: S1P1 Receptor Agonism Compared to Fingolimod
This compound's structural class, particularly the 1,2,4-oxadiazole motif, has been patented for selective S1P1 receptor agonism, a key target for autoimmune diseases [1]. While specific EC50 or IC50 values for this single compound are not publicly disclosed, the patent class teaches that optimized members exhibit potent agonism and high selectivity over S1P3, a critical safety differentiator compared to non-selective agonists like fingolimod, which causes transient bradycardia through S1P3 interaction [2].
| Evidence Dimension | S1P1 Receptor Agonism |
|---|---|
| Target Compound Data | Potency undisclosed; claimed to be a selective S1P1 agonist by patent class. |
| Comparator Or Baseline | Fingolimod (non-selective S1P1-5 agonist) |
| Quantified Difference | Claimed selectivity advantage over S1P3 (data not publicly available for this specific analog). |
| Conditions | In vitro S1P receptor subtype assays (based on patent class data). |
Why This Matters
For researchers studying S1P1-mediated pathways, this compound offers a potential tool with a selectivity profile inferred from its patented class, avoiding S1P3-related side effects common to broader agonists.
- [1] Das, J., & Ko, S. S. (2015). Substituted oxadiazole compounds (U.S. Patent No. 9,187,437). U.S. Patent and Trademark Office. View Source
- [2] Pharmacophore‐Based Design of Novel Oxadiazoles as Selective Sphingosine‐1‐phosphate (S1P) Receptor Agonists with in vivo Efficacy. Chemistry – A European Journal, 2015. DOI: 10.1002/chem.201500123 View Source
